Bis(2-mercaptoethyl)sulfone

Descripción

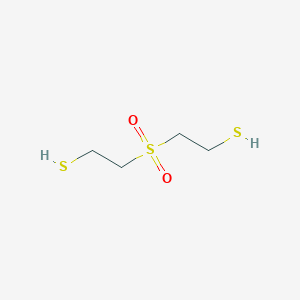

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-sulfanylethylsulfonyl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S3/c5-9(6,3-1-7)4-2-8/h7-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXCBLUCVBSYNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)CCS)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370769 | |

| Record name | Bis(2-mercaptoethyl)sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145626-87-5 | |

| Record name | Bis(2-mercaptoethyl)sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145626875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-mercaptoethyl)sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-thioethyl) sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-MERCAPTOETHYL)SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/296JAR8KSL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-mercaptoethyl)sulfone: A Superior Disulfide Reducing Agent for Advanced Research

This guide provides an in-depth technical overview of Bis(2-mercaptoethyl)sulfone (BMS), a homobifunctional crosslinking agent that has emerged as a powerful tool for researchers, scientists, and drug development professionals. With full editorial control, this document is structured to offer a comprehensive understanding of BMS, from its fundamental chemical properties to its practical applications in the laboratory.

Introduction: The Need for Effective Disulfide Reduction

In the realm of protein chemistry and proteomics, the reversible formation of disulfide bonds between cysteine residues is a critical determinant of protein structure and function. The ability to control the cleavage of these bonds is paramount for a multitude of applications, including protein denaturation, refolding, and the characterization of protein subunits. For decades, dithiothreitol (DTT) has been the reagent of choice for this purpose. However, the evolving demands of modern research have highlighted the limitations of DTT, particularly its slow reaction kinetics at neutral pH. This has paved the way for the adoption of more efficient alternatives, such as Bis(2-mercaptoethyl)sulfone.

Unveiling Bis(2-mercaptoethyl)sulfone (BMS): Chemical Properties and Advantages

Bis(2-mercaptoethyl)sulfone, also known as BMS, is a dithiol-containing compound with the chemical formula C₄H₁₀O₂S₃.[1] It presents as a white crystalline solid and is recognized for its utility as a potent disulfide reducing agent in aqueous solutions.[2]

| Property | Bis(2-mercaptoethyl)sulfone (BMS) | Dithiothreitol (DTT) |

| CAS Number | 145626-87-5[1] | 3483-12-3 |

| Molecular Weight | 186.32 g/mol [1] | 154.25 g/mol |

| Chemical Formula | C₄H₁₀O₂S₃[1] | C₄H₁₀O₂S₂ |

| Melting Point | 57-58°C[2] | 42-43°C |

| pKa (at 25°C) | 7.9, 9.0[3] | 9.2, 10.1 |

The primary advantage of BMS over DTT lies in its lower pKa values.[3] The reactivity of a thiol in disulfide reduction is dependent on its presence in the thiolate anion form. With a pKa closer to neutral pH, a significantly larger fraction of BMS exists as the reactive thiolate at pH 7 compared to DTT. This translates to a markedly faster rate of disulfide bond reduction, a critical factor in experiments where speed and efficiency are paramount.[4]

The Mechanism of Disulfide Reduction: A Tale of Two Thiols

The reduction of a disulfide bond by a dithiol reagent like BMS is a two-step process. The initial step involves a nucleophilic attack by one of the thiolate anions of BMS on the disulfide bond of the target protein. This results in the formation of a mixed disulfide and the release of one of the original cysteine residues in its reduced thiol form. In the second, intramolecular step, the second thiol of the BMS molecule attacks the sulfur atom of the mixed disulfide, forming a stable, six-membered cyclic disulfide and releasing the second cysteine residue. This intramolecular cyclization is a key factor driving the reaction to completion.

Caption: Mechanism of disulfide reduction by BMS.

Practical Applications in Research: Where BMS Shines

The enhanced reaction kinetics of BMS at neutral pH make it a superior choice in a variety of research applications:

-

Proteomics and Mass Spectrometry: In bottom-up proteomics, the complete and rapid reduction of disulfide bonds is crucial for accurate protein identification and quantification. The efficiency of BMS ensures that even stubborn disulfide bonds are cleaved prior to enzymatic digestion, leading to improved sequence coverage.

-

Protein Purification: Maintaining proteins in a reduced state is often necessary to prevent aggregation and maintain activity during purification. The stability and effectiveness of BMS make it an excellent choice for inclusion in lysis and purification buffers.

-

Enzyme Assays: For enzymes whose activity is dependent on free sulfhydryl groups, BMS can be used to ensure they remain in their active, reduced form throughout the assay.

Experimental Protocol: A General Guide to Disulfide Bond Reduction

This protocol provides a general framework for the reduction of disulfide bonds in a protein sample using BMS. Researchers should optimize the specific concentrations and incubation times for their particular protein of interest.

Materials:

-

Bis(2-mercaptoethyl)sulfone (BMS)

-

Protein sample in a suitable buffer (e.g., phosphate-buffered saline, Tris buffer) at pH 7.0-8.0

-

Alkylation reagent (e.g., iodoacetamide) - optional, to prevent re-oxidation

-

Denaturing agent (e.g., urea, guanidinium chloride) - optional, for proteins with inaccessible disulfide bonds

Procedure:

-

Prepare a fresh stock solution of BMS: Dissolve BMS in the desired buffer to a final concentration of 1 M. As with other thiol reagents, it is advisable to prepare this solution fresh to ensure maximum activity.

-

Add BMS to the protein sample: For a final concentration of 5-20 mM BMS, add the appropriate volume of the 1 M stock solution to the protein sample. The optimal concentration will depend on the concentration of disulfide bonds in the sample. A 10- to 100-fold molar excess of BMS over disulfide bonds is a good starting point.

-

Incorporate a denaturant (if necessary): If the disulfide bonds are buried within the protein's structure, add a denaturing agent such as urea to a final concentration of 6-8 M.

-

Incubate the reaction mixture: Incubate the sample at a controlled temperature. For many proteins, incubation at 37°C for 30-60 minutes is sufficient. For more resistant disulfide bonds, the incubation time or temperature may need to be increased.

-

Optional Alkylation Step: To permanently prevent the re-formation of disulfide bonds, add an alkylating agent like iodoacetamide to a final concentration of 15-50 mM. Incubate in the dark at room temperature for 30 minutes.

-

Quench the reaction: If an alkylation step was performed, quench any excess iodoacetamide by adding a small amount of a thiol-containing reagent.

-

Proceed with downstream applications: The reduced (and optionally alkylated) protein sample is now ready for downstream applications such as enzymatic digestion, electrophoresis, or chromatographic separation.

Caption: General workflow for protein disulfide bond reduction using BMS.

Safety and Handling

Bis(2-mercaptoethyl)sulfone is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is recommended to work in a well-ventilated area. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.[5]

Conclusion: A Valuable Addition to the Researcher's Toolkit

Bis(2-mercaptoethyl)sulfone represents a significant advancement in the field of disulfide reducing agents. Its superior reaction kinetics at neutral pH, coupled with its stability and efficacy, make it an invaluable tool for a wide range of applications in protein chemistry, proteomics, and drug development. By understanding its chemical properties and mechanism of action, researchers can leverage the power of BMS to achieve more reliable and efficient results in their experimental workflows.

References

-

DrugFuture. Bis(2-mercaptoethyl)sulfone. [Link]

- Singh, R., & Whitesides, G. M. (1994). Reagents for Rapid Reduction of Native Disulfide Bonds in Proteins. Bioorganic Chemistry, 22(2), 109-115.

-

PubChem. Bis(2-mercaptoethyl)sulfone. [Link]

Sources

An In-depth Technical Guide to Bis(2-mercaptoethyl)sulfone (BMS) for Advanced Research Applications

Introduction: Re-evaluating the Gold Standard of Disulfide Reduction

For decades, dithiothreitol (DTT) has been the cornerstone of disulfide bond reduction in protein biochemistry and related fields. Its efficacy in maintaining proteins in a reduced state and refolding denatured proteins is well-documented. However, the operational limitations of DTT, particularly its slow reaction kinetics at neutral pH, necessitate the exploration of superior alternatives for modern, high-throughput, and sensitive applications in drug development and proteomics. This guide introduces Bis(2-mercaptoethyl)sulfone (BMS), a powerful dithiol reducing agent that offers significant advantages over traditional reagents.

Bis(2-mercaptoethyl)sulfone, also known as BMS, is a water-soluble, solid dithiol designed for the rapid and efficient reduction of disulfide bonds in aqueous solutions.[1][2] Its unique chemical architecture, featuring a central sulfone group, confers advantageous physicochemical properties that translate to enhanced performance, particularly at physiological pH. This document provides a comprehensive technical overview of BMS, from its fundamental chemical properties and synthesis to its mechanism of action and practical applications, tailored for researchers, scientists, and drug development professionals seeking to optimize their experimental workflows.

Core Chemical and Physical Properties

A thorough understanding of a reagent's properties is fundamental to its effective application. BMS is a white, crystalline solid, a characteristic that simplifies handling and weighing compared to the often-hygroscopic DTT.[3] Key physicochemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 145626-87-5 | [4] |

| Molecular Formula | C₄H₁₀O₂S₃ | [4] |

| Molecular Weight | 186.32 g/mol | [4] |

| Appearance | White fluffy/crystalline solid | [1][3] |

| Melting Point | 57-58 °C | [1][3] |

| pKa (aqueous, 25°C) | pKa₁: 7.9, pKa₂: 9.0 | [1][3] |

| Solubility | Soluble in water, Chloroform (Slightly), Methanol (Slightly) | [3][5] |

| Storage | Store at ≤ -15°C under an inert atmosphere (e.g., Nitrogen) | [5] |

Chemical Structure:

Caption: Chemical structure of Bis(2-mercaptoethyl)sulfone (BMS).

Synthesis of Bis(2-mercaptoethyl)sulfone

BMS is synthesized via a straightforward two-step process from commercially available starting materials, as first described by Lamoureux and Whitesides (1993).[1] The procedure involves a Michael addition followed by a substitution reaction.

Experimental Protocol: Synthesis of BMS

Step 1: Synthesis of Bis(2-(acetylthio)ethyl)sulfone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve divinyl sulfone (1 equivalent) in methanol.

-

Addition of Thioacetic Acid: Add thioacetic acid (2.2 equivalents) to the solution.

-

Initiation: Add a catalytic amount of a suitable base, such as sodium hydroxide, to initiate the conjugate addition.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

-

Work-up: Remove the methanol under reduced pressure. The resulting crude product, Bis(2-(acetylthio)ethyl)sulfone, can be purified by recrystallization from a solvent such as hexane to yield a white solid.

Step 2: Synthesis of Bis(2-mercaptoethyl)sulfone (BMS)

-

Reaction Setup: Dissolve the purified Bis(2-(acetylthio)ethyl)sulfone from Step 1 in degassed methanol under an inert atmosphere (e.g., argon or nitrogen).

-

Hydrolysis: Add concentrated hydrochloric acid (HCl) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the hydrolysis of the thioacetate groups is complete (this can be monitored by TLC).

-

Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude BMS can be purified by recrystallization from hexane to yield white, fluffy crystals.[1]

Caption: Synthetic workflow for Bis(2-mercaptoethyl)sulfone (BMS).

Mechanism of Disulfide Reduction: The Kinetic Advantage

The reduction of a disulfide bond by a dithiol reagent is a thiol-disulfide exchange reaction. The process is initiated by a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bridge. This forms a transient mixed disulfide intermediate. In a dithiol like BMS or DTT, the second thiol group is positioned to rapidly attack the intermediate in an intramolecular fashion, releasing the reduced peptide/protein and forming a stable cyclic disulfide. This intramolecular cyclization is thermodynamically favorable and drives the overall reaction to completion.

The key to the enhanced performance of BMS lies in its lower pKa values (7.9 and 9.0) compared to DTT (pKa ≈ 9.2).[1] The reactivity of a thiol is dependent on the concentration of its conjugate base, the thiolate anion (S⁻). At a neutral pH of 7.0, a significantly larger fraction of BMS molecules exists in the reactive thiolate form compared to DTT. This higher effective concentration of the nucleophile leads to a substantially faster rate of the initial attack on the disulfide bond.

Studies have shown that BMS reduces disulfide bonds in proteins 5 to 7 times faster than DTT under non-denaturing conditions at pH 7.

Caption: Mechanism of protein disulfide reduction by BMS.

Applications in Research and Drug Development

The primary application of BMS is as a highly efficient reducing agent in biochemistry and molecular biology. Its superiority over DTT makes it particularly valuable in applications where speed, efficiency at physiological pH, and sample integrity are paramount.

-

Proteomics and Mass Spectrometry: Complete and rapid reduction of disulfide bonds is critical for accurate protein identification and characterization by mass spectrometry. The speed of BMS minimizes sample preparation time and potential for side reactions.

-

Protein Refolding and Solubilization: BMS can be used to solubilize and refold proteins from inclusion bodies. Its high reducing potential can efficiently break incorrect disulfide bonds, allowing the protein to refold into its native, active conformation.[5]

-

Enzyme Assays: Maintaining enzymes with active-site cysteine residues in a reduced state is crucial for their activity. BMS is an excellent choice for inclusion in assay buffers to prevent oxidative inactivation.

-

Antibody and Antibody-Drug Conjugate (ADC) Research: In the development of therapeutic antibodies and ADCs, the controlled reduction of inter-chain disulfide bonds is a key step. The efficiency of BMS allows for precise control over the reduction process, which is essential for subsequent conjugation steps.

Experimental Protocol: Reduction of Protein Disulfide Bonds

This protocol provides a general guideline for the reduction of disulfide bonds in a protein sample prior to downstream analysis (e.g., SDS-PAGE, mass spectrometry).

-

Prepare Stock Solution: Prepare a 1 M stock solution of BMS in degassed, high-purity water. Due to the potential for oxidation, it is best to prepare this solution fresh.

-

Protein Sample Preparation: Dissolve the protein sample in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0, containing 1 mM EDTA).[4] The inclusion of a chelating agent like EDTA is recommended to prevent metal-catalyzed oxidation of thiols.

-

Reduction Reaction: Add the BMS stock solution to the protein sample to a final concentration typically ranging from 1 to 10 mM. The optimal concentration may vary depending on the protein and the number of disulfide bonds.

-

Incubation: Incubate the reaction mixture. For accessible disulfide bonds, a 15-30 minute incubation at room temperature is often sufficient. For less accessible bonds, incubation time can be extended to 1-3 hours.[4]

-

Downstream Processing: The reduced protein sample is now ready for downstream applications. If the presence of BMS interferes with subsequent steps (e.g., labeling with maleimides), it can be removed by dialysis, size-exclusion chromatography, or buffer exchange.

Characterization Data (Spectroscopy)

Verification of the chemical identity and purity of reagents is a cornerstone of scientific integrity. While BMS is commercially available, researchers who synthesize it in-house will require characterization data.

Unfortunately, a comprehensive search of available scientific literature and chemical databases did not yield experimentally obtained ¹H NMR, ¹³C NMR, or IR spectra specifically for Bis(2-mercaptoethyl)sulfone. The data found was often for the closely related but distinct compound, Bis(2-mercaptoethyl) sulfide.

Researchers synthesizing BMS should perform their own full characterization and compare the results with expected values based on the known structure and data from the original synthetic literature. Mass spectrometry and elemental analysis, in addition to NMR and IR, would be essential for unambiguous confirmation.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling BMS.

-

General Hazards: BMS is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3][4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at -20°C or below under an inert atmosphere is recommended.[3][5] The compound is noted to be moisture-sensitive.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

Bis(2-mercaptoethyl)sulfone represents a significant advancement in the technology of disulfide reduction. Its kinetic superiority over DTT at neutral pH, coupled with its convenient solid form, makes it an ideal choice for a wide range of applications in modern biological research and drug development. By understanding its chemical principles and applying the protocols outlined in this guide, researchers can enhance the speed, efficiency, and reliability of their experimental outcomes.

References

-

Lamoureux, G. V., & Whitesides, G. M. (1993). Synthesis of Dithiols as Reducing Agents for Disulfides in Neutral Aqueous Solution and Comparison of Reduction Potentials. The Journal of Organic Chemistry, 58(3), 633–641. [Link]

- Singh, R., & Whitesides, G. M. (1994). Reagents for Rapid Reduction of Native Disulfide Bonds in Proteins. Bioorganic Chemistry, 22(2), 109-115.

-

PubChem. (n.d.). Bis(2-mercaptoethyl)sulfone. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

DrugFuture. (n.d.). Bis(2-mercaptoethyl)sulfone. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Bis(2-mercaptoethyl)sulfone

This guide provides a comprehensive, technically detailed protocol for the synthesis and purification of Bis(2-mercaptoethyl)sulfone (BMS), a versatile disulfide reducing agent. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles and practical steps necessary for the preparation of high-purity BMS for laboratory use.

Introduction: The Significance of Bis(2-mercaptoethyl)sulfone in Modern Research

Bis(2-mercaptoethyl)sulfone, also known as BMS, is a homobifunctional dithiol reagent that has gained prominence as a powerful tool for the reduction of disulfide bonds in peptides and proteins. Its utility stems from its favorable redox potential and the stability of its oxidized cyclic form, which drives the reduction reaction to completion. Developed as an alternative to dithiothreitol (DTT), BMS offers distinct advantages in specific applications, making it an invaluable reagent in proteomics, protein chemistry, and bioconjugation. A thorough understanding of its synthesis and purification is therefore crucial for laboratories engaged in these fields of study.

The Chemical Foundation: Synthesis via Thiol-Michael Addition

The synthesis of Bis(2-mercaptoethyl)sulfone is elegantly achieved through a double Michael addition of a thiolating agent to divinyl sulfone. This reaction, a cornerstone of conjugate addition chemistry, proceeds readily under mild conditions, making it highly amenable to a standard laboratory setting. The nucleophilic thiol attacks the electron-deficient β-carbon of the vinyl group in divinyl sulfone, leading to the formation of a stable carbon-sulfur bond. The reaction proceeds in a stepwise manner, with the addition of two equivalents of the thiolating agent to form the final product.

The most common and direct approach involves the reaction of divinyl sulfone with hydrogen sulfide or a suitable salt thereof. The overall transformation is depicted below:

Caption: General reaction scheme for the synthesis of Bis(2-mercaptoethyl)sulfone.

Experimental Protocol: Laboratory-Scale Synthesis of Bis(2-mercaptoethyl)sulfone

This protocol is based on the established principles of thiol-Michael addition chemistry and is designed for the safe and efficient synthesis of BMS on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Divinyl sulfone | ≥97% | Major chemical supplier | Caution: Lachrymator and toxic. Handle in a fume hood. |

| Sodium hydrosulfide (NaSH) | Anhydrous | Major chemical supplier | Source of the thiol nucleophile. |

| Methanol (MeOH) | Anhydrous | Major chemical supplier | Reaction solvent. |

| Hydrochloric acid (HCl) | 1 M aqueous solution | Major chemical supplier | For neutralization. |

| Dichloromethane (DCM) | Reagent grade | Major chemical supplier | For extraction. |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Major chemical supplier | For drying organic phase. |

| Hexane | Reagent grade | Major chemical supplier | For recrystallization. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve divinyl sulfone (e.g., 5.9 g, 50 mmol) in anhydrous methanol (100 mL). Place the flask in an ice-water bath to cool the solution to 0-5 °C.

-

Addition of Thiolating Agent: In a separate beaker, prepare a solution of sodium hydrosulfide (e.g., 6.7 g, 120 mmol, 2.4 equivalents) in anhydrous methanol (50 mL). Slowly add the sodium hydrosulfide solution to the stirred divinyl sulfone solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours under a nitrogen atmosphere.

-

Quenching and Neutralization: Cool the reaction mixture in an ice-water bath and slowly add 1 M hydrochloric acid until the pH of the solution is approximately neutral (pH ~7). This step neutralizes the excess sodium hydrosulfide and the thiolate product.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water (100 mL) and dichloromethane (100 mL). Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic (bottom) layer. Extract the aqueous layer two more times with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Bis(2-mercaptoethyl)sulfone as an oil or a semi-solid.

Caption: Workflow for the synthesis of crude Bis(2-mercaptoethyl)sulfone.

Purification: Achieving High-Purity Bis(2-mercaptoethyl)sulfone

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and any disulfide-linked oligomers. Recrystallization is the method of choice for obtaining BMS as a high-purity, crystalline solid.

Recrystallization Protocol

-

Solvent Selection: Hexane is the preferred solvent for the recrystallization of Bis(2-mercaptoethyl)sulfone.

-

Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot hexane and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve readily, add small portions of hot hexane until a clear solution is obtained. Avoid adding excess solvent.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, white, fluffy crystals of Bis(2-mercaptoethyl)sulfone will begin to form. For maximum yield, the flask can be placed in an ice-water bath or a refrigerator for several hours after it has reached room temperature.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexane to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a white, fluffy solid.

Caption: Workflow for the purification of Bis(2-mercaptoethyl)sulfone by recrystallization.

Characterization and Quality Control

The purity and identity of the synthesized Bis(2-mercaptoethyl)sulfone should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Results |

| Melting Point | 57-58 °C |

| ¹H NMR | Confirm the presence of sulfonyl and thiol protons with appropriate chemical shifts and integration. |

| ¹³C NMR | Confirm the presence of the expected carbon signals. |

| Mass Spectrometry | Observe the molecular ion peak corresponding to the molecular weight of BMS (186.32 g/mol ). |

Safety and Handling

-

Divinyl sulfone is a lachrymator and is toxic. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hydrogen sulfide and its salts are toxic and have a strong, unpleasant odor. All manipulations should be performed in a fume hood.

-

Thiols are generally malodorous. It is good practice to quench any residual thiol-containing waste with bleach before disposal.

Conclusion

This guide provides a robust and reliable framework for the synthesis and purification of Bis(2-mercaptoethyl)sulfone for laboratory applications. By adhering to the principles of chemical synthesis and purification outlined herein, researchers can confidently prepare high-purity BMS, a critical reagent for advancing studies in protein chemistry and related fields.

References

-

Lamoureux, G. V., & Whitesides, G. M. (1993). Synthesis of Dithiols as Reducing Agents for Disulfides in Neutral Aqueous Solution. The Journal of Organic Chemistry, 58(3), 633–641. [Link]

-

Singh, R., & Whitesides, G. M. (1994). Reagents for rapid reduction of native disulfide bonds in proteins. Bioorganic Chemistry, 22(2), 109-115. [Link]

-

PubChem. (n.d.). Bis(2-mercaptoethyl)sulfone. National Center for Biotechnology Information. Retrieved from [Link]

Mechanism of Disulfide Bond Reduction by Bis(2-mercaptoethyl)sulfone (BMS)

An In-Depth Technical Guide

Abstract

Disulfide bonds are critical for the structural integrity and biological activity of many proteins. The ability to efficiently reduce these bonds is a cornerstone of numerous applications in biochemistry, proteomics, and therapeutic protein development. While dithiothreitol (DTT) has historically been the reagent of choice, its efficacy diminishes significantly at neutral pH. This guide provides a detailed examination of Bis(2-mercaptoethyl)sulfone (BMS), a dithiol reducing agent that offers a significant kinetic advantage over DTT, particularly under physiological conditions. We will dissect the core chemical mechanism underpinning its enhanced reactivity, focusing on the interplay between thiol pKa, intramolecular cyclization, and the influence of its central sulfone group. This document serves as a technical resource for researchers and drug development professionals seeking to optimize disulfide reduction protocols through a deeper mechanistic understanding of advanced reagents.

The Central Role of Disulfide Bonds and the Need for Effective Reduction

Disulfide bonds (R-S-S-R') are covalent linkages formed by the oxidation of two cysteine thiol groups. In extracellular proteins, such as antibodies and enzymes, these bonds act as molecular "staples," locking the polypeptide chain into its correct three-dimensional conformation. This structural stabilization is essential for protein function, stability, and resistance to degradation.

However, in many experimental and manufacturing contexts, the controlled cleavage of these bonds is necessary[1][2]. Key applications include:

-

Protein Denaturation: Complete unfolding of proteins for SDS-PAGE analysis or mass spectrometry.

-

Study of Protein Subunits: Releasing individual polypeptide chains held together by inter-chain disulfide bonds.

-

Protein Refolding: Reducing incorrectly formed disulfide bonds to allow for proper conformational folding.

-

Therapeutic Antibody Development: Characterization and modification of monoclonal antibodies (mAbs), where disulfide integrity is a critical quality attribute[3].

The reduction of a disulfide bond is a redox reaction where a reducing agent donates electrons to the sulfur-sulfur bond, cleaving it to yield two free thiols (-SH)[4][5]. The efficacy of this process is highly dependent on the choice of reducing agent and the reaction conditions.

Bis(2-mercaptoethyl)sulfone (BMS): A Profile

Bis(2-mercaptoethyl)sulfone (BMS), also known as 2,2′-Sulfonylbis-ethanethiol, is a dithiol-based reducing agent designed for enhanced performance in aqueous solutions[6]. It is a solid, odorless compound, offering superior handling characteristics compared to volatile and pungent reagents like β-mercaptoethanol (BME).

-

Appearance: White crystalline solid[6]

The primary advantage of BMS is its ability to reduce disulfide bonds significantly faster than DTT at neutral pH[9]. This makes it an ideal choice for applications where physiological pH must be maintained to preserve protein integrity or activity.

The Core Mechanism: Why BMS is a Superior Reducing Agent at Neutral pH

The enhanced reactivity of BMS stems from a combination of electronic and structural factors that favor the key steps in the disulfide reduction pathway. The mechanism is a two-step thiol-disulfide interchange reaction.

Pillar 1: The Critical Role of Thiol pKa and the Thiolate Anion

The actual nucleophile in a thiol-disulfide interchange reaction is not the neutral thiol (-SH) but its deprotonated conjugate base, the thiolate anion (-S⁻). The concentration of this highly reactive species is governed by the thiol's pKa and the pH of the solution.

BMS possesses two thiol groups with pKa values of 7.9 and 9.0 [6]. In contrast, the pKa of DTT's thiol groups is approximately 9.2. At a physiological pH of 7.0, a substantially larger fraction of BMS exists in the reactive thiolate form compared to DTT. This higher effective concentration of the nucleophile is a primary driver of the faster reaction kinetics observed with BMS[9]. The electron-withdrawing nature of the central sulfone group in BMS is responsible for acidifying the neighboring thiol protons, thereby lowering their pKa relative to DTT.

Pillar 2: The Reaction Pathway and Favorable Intramolecular Cyclization

The reduction proceeds through a well-defined, two-step nucleophilic substitution process.

Step 1: Nucleophilic Attack and Formation of a Mixed Disulfide The reaction initiates with the attack of a BMS thiolate anion on one of the sulfur atoms of the protein's disulfide bond. This is an Sₙ2-like displacement that cleaves the protein disulfide, releasing one of the protein's cysteines as a free thiol and forming a transient mixed disulfide between the other protein cysteine and the BMS molecule.

Step 2: Intramolecular Cyclization and Release of the Reduced Protein The second thiol group on the BMS-protein intermediate, held in close proximity, rapidly performs a second, intramolecular nucleophilic attack on the remaining disulfide sulfur atom. This step is kinetically favored due to the high effective concentration of the nucleophile. The reaction releases the second, now fully reduced, protein cysteine. The BMS molecule is consumed to form a stable, six-membered cyclic disulfide ring (5,5-Dioxide 1,2,5-Trithiepane)[10]. This thermodynamically favorable ring formation acts as a powerful driving force, pulling the overall equilibrium towards the fully reduced protein.

Visualization of the Reduction Mechanism

The following diagram illustrates the step-by-step chemical mechanism of disulfide bond reduction by BMS.

Sources

- 1. Protein Reducing Reagents For Proteomics Research [gbiosciences.com]

- 2. Breaking a Couple: Disulfide Reducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic understanding of disulfide reduction during monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Bis(2-mercaptoethyl)sulfone [drugfuture.com]

- 7. Bis(2-mercaptoethyl)sulfone | 145626-87-5 | FB18676 [biosynth.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

A Technical Guide to the pKa Values of Bis(2-mercaptoethyl)sulfone and Their Significance in Thiol-Disulfide Chemistry

This in-depth technical guide provides a comprehensive analysis of the acid dissociation constants (pKa values) of Bis(2-mercaptoethyl)sulfone (BMS). It is intended for researchers, scientists, and drug development professionals who utilize this reagent for the reduction of disulfide bonds and other applications in biochemistry and pharmaceutical sciences. This document will delve into the theoretical underpinnings of the distinct pKa values of BMS, their experimental determination, and their profound implications for its reactivity and efficacy as a reducing agent.

Introduction: The Critical Role of Thiol pKa in Biological Systems

The ionization state of thiol groups, governed by their pKa values, is a critical determinant of their chemical reactivity. In biological and pharmaceutical contexts, the thiolate anion (R-S⁻) is the primary nucleophilic species responsible for initiating disulfide bond reduction and participating in various conjugation reactions.[1][2] The Henderson-Hasselbalch equation dictates that at a pH equal to the pKa, a thiol exists in a 50:50 equilibrium between its protonated (R-SH) and deprotonated (R-S⁻) forms. Consequently, a lower pKa value signifies a greater proportion of the reactive thiolate at physiological pH (typically around 7.4), leading to enhanced nucleophilicity and reducing potential.

Bis(2-mercaptoethyl)sulfone is a dithiol reducing agent designed for the cleavage of disulfide bonds in proteins and peptides. Its chemical structure features two thiol groups flanking a central sulfone moiety. This unique arrangement results in two distinct pKa values, which are crucial to its function and provide advantages over other common reducing agents like dithiothreitol (DTT).

The Distinct pKa Values of Bis(2-mercaptoethyl)sulfone

Bis(2-mercaptoethyl)sulfone is reported to have two distinct pKa values for its thiol groups: 7.9 and 9.0 (aqueous solution at 25°C).[3] This differentiation is a direct consequence of the powerful electron-withdrawing nature of the central sulfone group.

Structural Basis for the pKa Differentiation

The sulfone group (-SO₂-) is strongly electronegative due to the presence of two oxygen atoms double-bonded to the sulfur atom. This creates a significant inductive effect, pulling electron density away from the adjacent ethyl chains and, consequently, from the terminal thiol groups.[4] This electron withdrawal stabilizes the thiolate anion (R-S⁻) formed upon deprotonation.

The pKa of a thiol is a measure of the stability of its conjugate base (the thiolate). The more stable the thiolate, the more readily the proton is released, resulting in a lower pKa. The inductive effect of the sulfone group provides this stabilization.

However, the two thiol groups in Bis(2-mercaptoethyl)sulfone are not electronically equivalent upon the first deprotonation. The deprotonation of one thiol group to form a mono-anion will influence the acidity of the remaining thiol.

-

pKa₁ = 7.9: This lower pKa value is attributed to the deprotonation of one of the thiol groups. The strong inductive effect of the sulfone group significantly lowers this pKa relative to a simple alkyl thiol (which typically have pKa values around 10-11).

-

pKa₂ = 9.0: The second pKa is higher because the deprotonation of the second thiol group is disfavored by electrostatic repulsion from the already present negative charge of the first thiolate. This electrostatic repulsion makes it more difficult to remove the second proton, thus raising the pKa.

The following diagram illustrates the structure of Bis(2-mercaptoethyl)sulfone and the influence of the sulfone group on electron density.

Caption: Structure of Bis(2-mercaptoethyl)sulfone showing the electron-withdrawing sulfone group.

Quantitative Data Summary

| Parameter | Value | Reference |

| pKa₁ | 7.9 | [3] |

| pKa₂ | 9.0 | [3] |

| CAS Number | 145626-87-5 | [3][5] |

| Molecular Formula | C₄H₁₀O₂S₃ | [5] |

| Molecular Weight | 186.32 g/mol | [5] |

Significance of the pKa Values in Disulfide Reduction

The primary application of Bis(2-mercaptoethyl)sulfone is as a reducing agent for disulfide bonds in proteins. The mechanism of this reaction is a thiol-disulfide exchange, which is initiated by the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond.[1][6][7]

The lower pKa of 7.9 for Bis(2-mercaptoethyl)sulfone is particularly significant. At a physiological pH of ~7.4, a substantial fraction of the first thiol group will be in the deprotonated, highly reactive thiolate form. This leads to a more rapid initiation of the disulfide reduction compared to dithiothreitol (DTT), which has a pKa of approximately 8.3 for its first thiol deprotonation.

The reduction of a disulfide bond by a dithiol reagent like Bis(2-mercaptoethyl)sulfone proceeds through a two-step mechanism:

-

Initial Nucleophilic Attack: The thiolate of BMS attacks the disulfide bond of the protein, forming a mixed disulfide intermediate and releasing one of the protein's cysteine residues as a free thiol.

-

Intramolecular Cyclization: The second thiol group of BMS, now in close proximity, attacks the sulfur atom of the mixed disulfide, releasing the second protein cysteine and forming a stable cyclic disulfide of BMS.

The following diagram illustrates this dithiol reduction mechanism.

Caption: Mechanism of disulfide bond reduction by a dithiol reagent like BMS.

The efficiency of the second step, the intramolecular cyclization, is also influenced by the pKa of the second thiol. While its pKa is higher (9.0), the proximity of this thiol to the mixed disulfide intermediate facilitates the reaction.

Experimental Determination of pKa Values

The pKa values of thiol-containing compounds like Bis(2-mercaptoethyl)sulfone can be determined experimentally using several methods. A common and accessible method is spectrophotometric titration using Ellman's reagent.

Protocol: Spectrophotometric pKa Determination using Ellman's Reagent

This protocol outlines the determination of thiol pKa values by monitoring the reaction of the thiolate anion with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) at various pH values. The reaction produces the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a strong absorbance at 412 nm.[8][9][10][11]

Materials:

-

Bis(2-mercaptoethyl)sulfone (BMS)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

A series of buffers covering a pH range from ~6 to 10 (e.g., phosphate and borate buffers)

-

UV-Vis Spectrophotometer

-

pH meter

-

Standard laboratory glassware

Procedure:

-

Prepare a stock solution of BMS: Accurately weigh and dissolve BMS in deoxygenated water to a known concentration (e.g., 10 mM).

-

Prepare a stock solution of DTNB: Dissolve DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) to a concentration of approximately 10 mM.

-

Prepare reaction mixtures: In a series of cuvettes, prepare reaction mixtures containing a constant concentration of BMS and DTNB in buffers of varying pH. A typical final concentration might be 0.1 mM BMS and 1 mM DTNB.

-

Incubate: Allow the reactions to proceed to completion (typically 5-15 minutes) at a constant temperature (e.g., 25°C).

-

Measure Absorbance: Measure the absorbance of each solution at 412 nm.

-

Data Analysis:

-

The absorbance at 412 nm is proportional to the concentration of the thiolate anion.

-

Plot the absorbance at 412 nm versus the pH of the buffer.

-

The resulting plot will be a sigmoidal curve. The pKa is the pH at which the absorbance is half of the maximum absorbance.

-

For a compound with two pKa values, the data can be fitted to a two-site binding model to determine both pKa values.

-

The following diagram outlines the experimental workflow for pKa determination.

Caption: Experimental workflow for spectrophotometric pKa determination of BMS.

Conclusion: A Strategically Designed Reducing Agent

The two distinct pKa values of Bis(2-mercaptoethyl)sulfone, 7.9 and 9.0, are a direct result of the strong electron-withdrawing inductive effect of the central sulfone group. This structural feature is not a random occurrence but a deliberate design element that enhances its efficacy as a reducing agent. The lower first pKa ensures a significant population of the highly reactive thiolate anion at physiological pH, leading to a more rapid initiation of disulfide bond cleavage compared to traditional reagents like DTT. Understanding these pKa values and their structural origins is paramount for researchers and drug development professionals to effectively utilize Bis(2-mercaptoethyl)sulfone in their applications, ensuring optimal reaction conditions and maximizing its reducing potential. The experimental protocols provided herein offer a robust framework for the verification of these critical parameters, reinforcing the principles of scientific integrity and reproducibility.

References

-

Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. [Link]

-

Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]

-

Synthesis of dithiols as reducing agents for disulfides in neutral aqueous solution and comparison of reduction potentials. The Journal of Organic Chemistry. [Link]

-

Quantification of Thiols and Disulfides. PubMed Central. [Link]

-

Bis(2-mercaptoethyl)sulfone. DrugFuture. [Link]

-

Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]

-

Bis(2-mercaptoethyl)sulfone. PubChem. [Link]

-

Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. ResearchGate. [Link]

-

A Protocol for the Determination of Free Thiols. University of Utah. [Link]

-

Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. ACS Publications. [Link]

-

Why does acidity increase going from sulfide to sulfoxide to sulfone?. Chemistry Stack Exchange. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Bis(2-mercaptoethyl)sulfone [drugfuture.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Bis(2-mercaptoethyl)sulfone | C4H10O2S3 | CID 2735522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

- 11. broadpharm.com [broadpharm.com]

The Solubility Profile of Bis(2-mercaptoethyl)sulfone: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility of Bis(2-mercaptoethyl)sulfone, a crucial disulfide reducing agent in proteomics and various biochemical applications. In the absence of extensive published quantitative solubility data, this document synthesizes information from structurally analogous compounds, theoretical solubility principles, and established experimental methodologies to offer a robust predictive framework and practical guidance for researchers, scientists, and drug development professionals. This guide details theoretical considerations for solubility, presents a predicted solubility profile in a range of aqueous and organic solvents, provides a comprehensive, step-by-step protocol for experimental solubility determination via the reliable shake-flask method, and discusses the practical implications for its use in laboratory settings.

Introduction to Bis(2-mercaptoethyl)sulfone

Bis(2-mercaptoethyl)sulfone (CAS No. 145626-87-5), often abbreviated as BMS, is a dithiol reducing agent used for the cleavage of disulfide bonds in proteins and peptides.[1] Structurally, it features a central, highly polar sulfone group flanked by two ethyl chains, each terminating in a thiol (-SH) group. This unique molecular architecture dictates its chemical reactivity and, critically, its solubility characteristics, which are paramount for its effective application in various experimental workflows.

Understanding the solubility of Bis(2-mercaptoethyl)sulfone is essential for:

-

Preparation of Stock Solutions: Ensuring complete dissolution for accurate and reproducible experimental results.

-

Reaction Kinetics: The solvent environment can influence the rate and efficiency of disulfide bond reduction.

-

Formulation Development: For applications in drug delivery or complex biological systems, solubility is a key determinant of bioavailability and efficacy.

-

Purification and Analysis: Solubility impacts the choice of solvents for chromatography and other analytical techniques.

This guide aims to provide a comprehensive resource for navigating the solubility considerations of Bis(2-mercaptoethyl)sulfone, enabling researchers to optimize its use in their specific applications.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of Bis(2-mercaptoethyl)sulfone presents a combination of polar and non-polar characteristics that influence its solubility.

Key Structural Features Influencing Solubility:

-

Sulfone Group (-SO₂-): The sulfone group is highly polar and capable of acting as a hydrogen bond acceptor.[1][2] This feature is expected to enhance solubility in polar solvents, particularly those that can act as hydrogen bond donors (protic solvents).

-

Thiol Groups (-SH): Thiol groups are less polar than hydroxyl (-OH) groups and are weaker hydrogen bond donors.[3] While they contribute to the overall polarity of the molecule, their impact on water solubility is less pronounced than that of alcohols.

-

Ethyl Chains (-CH₂CH₂-): These hydrocarbon chains are non-polar and contribute to the lipophilicity of the molecule, which can enhance solubility in organic solvents.

The interplay of these functional groups results in a molecule with moderate overall polarity. Its solubility will therefore be a balance between the favorable interactions of the sulfone group with polar solvents and the influence of the ethyl and thiol moieties.

Predicted Solubility Profile of Bis(2-mercaptoethyl)sulfone

Due to the limited availability of direct quantitative solubility data for Bis(2-mercaptoethyl)sulfone, the following table provides a predicted solubility profile based on the known solubility of structurally similar compounds, including dimethyl sulfone, diethyl sulfone, 1,2-ethanedithiol, and 2-mercaptoethanol, in conjunction with fundamental chemical principles.[4][5][6][7]

| Solvent | Predicted Solubility | Rationale |

| Aqueous Solvents | ||

| Water | Moderately Soluble | The polar sulfone group is expected to facilitate dissolution in water. However, the presence of two ethyl chains and the less polar thiol groups will likely limit its solubility compared to more hydrophilic compounds. The pKa values of 7.9 and 9.0 suggest that solubility will be pH-dependent, increasing at higher pH as the thiol groups are deprotonated to the more soluble thiolate form.[1] |

| Phosphate-Buffered Saline (PBS) | Moderately Soluble | Similar to water, with the salt content potentially having a minor influence on solubility. |

| Polar Protic Solvents | ||

| Methanol | Soluble | The hydroxyl group of methanol can hydrogen bond with the sulfone group, and its short alkyl chain makes it a good solvent for moderately polar compounds.[5][6] |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for compounds with both polar and non-polar characteristics.[5][6] |

| Isopropanol | Moderately Soluble | The larger alkyl group of isopropanol makes it slightly less polar than methanol and ethanol, which may slightly reduce the solubility of the polar sulfone. |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a highly polar aprotic solvent and is an excellent solvent for a wide range of organic compounds, including sulfones.[8][9][10] |

| Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide variety of organic compounds. |

| Acetonitrile | Soluble | Acetonitrile is a moderately polar solvent that should effectively solvate Bis(2-mercaptoethyl)sulfone. |

| Acetone | Soluble | Acetone's polarity is suitable for dissolving compounds with the structural features of Bis(2-mercaptoethyl)sulfone.[4][6] |

| Non-Polar Solvents | ||

| Toluene | Sparingly Soluble | The non-polar nature of toluene makes it a poor solvent for the highly polar sulfone group. |

| Hexane | Insoluble | As a non-polar aliphatic hydrocarbon, hexane is unlikely to dissolve the polar Bis(2-mercaptoethyl)sulfone to any significant extent. |

| Chloroform | Slightly Soluble | While considered non-polar, chloroform has some polar character and has been reported to be a slight solvent for this compound.[7] |

This table represents a predictive guide. Experimental verification is strongly recommended for specific applications.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid.[6][11] The following protocol provides a detailed, step-by-step methodology for determining the solubility of Bis(2-mercaptoethyl)sulfone.

Materials and Equipment

-

Bis(2-mercaptoethyl)sulfone (solid)

-

Selected solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for determining the solubility of Bis(2-mercaptoethyl)sulfone using the shake-flask method.

Detailed Protocol

-

Preparation of the Sample:

-

Accurately weigh an amount of Bis(2-mercaptoethyl)sulfone that is in excess of its expected solubility and add it to a glass vial.

-

Pipette a known volume of the desired solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24 to 48 hours). The presence of undissolved solid should be visible throughout this period.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vial to further pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis and Quantification:

-

Prepare a series of standard solutions of Bis(2-mercaptoethyl)sulfone of known concentrations in the same solvent.

-

Accurately dilute the filtered saturated solution to a concentration that falls within the range of the standard solutions.

-

Analyze the standard solutions and the diluted sample by HPLC. For thiols lacking a strong chromophore, pre-column derivatization may be necessary to enhance detection.[12]

-

Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, which represents the solubility.

-

Practical Considerations for Laboratory Use

Preparation of Stock Solutions

For most biochemical applications, preparing a concentrated stock solution of Bis(2-mercaptoethyl)sulfone in a suitable organic solvent is recommended.

-

Recommended Solvents for Stock Solutions: Based on the predicted solubility, Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent choices for preparing high-concentration stock solutions.

-

Procedure:

-

Weigh the desired amount of solid Bis(2-mercaptoethyl)sulfone into a suitable container.

-

Add the appropriate volume of DMSO or DMF to achieve the target concentration (e.g., 0.5 M or 1 M).

-

Vortex or gently warm the mixture until the solid is completely dissolved.

-

-

Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Working Concentrations in Biochemical Assays

In proteomics and other biochemical assays, Bis(2-mercaptoethyl)sulfone is typically used at final concentrations ranging from 5 mM to 10 mM for the reduction of disulfide bonds in proteins.[11][13] The stock solution should be diluted into the aqueous reaction buffer immediately before use to achieve the desired final concentration.

Impact of Solubility on Applications

The solubility of Bis(2-mercaptoethyl)sulfone has direct implications for its efficacy and utility in various applications.

Proteomics

In proteomics workflows, the complete solubilization of the reducing agent in the sample buffer is critical for efficient and complete reduction of protein disulfide bonds.[14] Incomplete dissolution can lead to heterogeneous reduction, resulting in incomplete protein denaturation and potentially impacting subsequent enzymatic digestion and mass spectrometry analysis. The moderate aqueous solubility of Bis(2-mercaptoethyl)sulfone necessitates careful preparation of working solutions, often from a concentrated organic stock, to ensure homogeneity.

Caption: A simplified proteomics workflow highlighting the reduction step where the solubility of Bis(2-mercaptoethyl)sulfone is crucial.

Drug Development and Formulation

For potential therapeutic applications, the aqueous solubility of a compound is a key factor influencing its bioavailability. The moderate aqueous solubility of Bis(2-mercaptoethyl)sulfone may present challenges for formulation. Strategies to enhance its solubility, such as pH adjustment, the use of co-solvents, or complexation with cyclodextrins, may be necessary to achieve desired therapeutic concentrations.[15][16]

Conclusion

While direct quantitative solubility data for Bis(2-mercaptoethyl)sulfone remains to be extensively published, a comprehensive understanding of its solubility profile can be achieved through the analysis of its molecular structure, comparison with analogous compounds, and the application of established experimental methodologies. This technical guide provides a robust framework for researchers to predict, determine, and effectively manage the solubility of Bis(2-mercaptoethyl)sulfone in their experimental work. The provided protocols and practical considerations are intended to facilitate the successful application of this important reducing agent in a wide range of scientific disciplines.

References

-

Ethanedithiol - Solubility of Things. (n.d.). Retrieved January 13, 2026, from [Link]

-

Bis(2-mercaptoethyl)sulfone. (n.d.). DrugFuture. Retrieved January 13, 2026, from [Link]

-

Bis(2-mercaptoethyl)sulfone | C4H10O2S3 | CID 2735522. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

2-Mercaptoethanol - Solubility of Things. (n.d.). Retrieved January 13, 2026, from [Link]

-

Testing the Solubility of Common Liquid Solvents. (n.d.). Education.com. Retrieved January 13, 2026, from [Link]

-

Thiol. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Protein Reduction, Alkylation, Digestion. (2011, October 4). University of Washington Proteomics Resource. Retrieved January 13, 2026, from [Link]

-

Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved January 13, 2026, from [Link]

-

Breaking a Couple: Disulfide Reducing Agents. (n.d.). Digital CSIC. Retrieved January 13, 2026, from [Link]

-

Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. (2014). Molecular & Cellular Proteomics. Retrieved January 13, 2026, from [Link]

-

Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 13, 2026, from [Link]

-

Understanding the Chemistry: Key Properties of 2-Mercaptoethanol. (n.d.). Retrieved January 13, 2026, from [Link]

-

Hansen Solubility Parameters. (n.d.). Retrieved January 13, 2026, from [Link]

-

Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. (2017). Energy & Fuels. Retrieved January 13, 2026, from [Link]

-

Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. (n.d.). Kinam Park. Retrieved January 13, 2026, from [Link]

-

Harnessing Hansen solubility parameters to predict organogel formation. (2012). Journal of Materials Chemistry. Retrieved January 13, 2026, from [Link]

-

Temperature Effects on Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

-

Protein Reducing Reagents For Proteomics Research. (n.d.). G-Biosciences. Retrieved January 13, 2026, from [Link]

-

Sulfone Definition. (n.d.). Fiveable. Retrieved January 13, 2026, from [Link]

-

Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved January 13, 2026, from [Link]

-

The Effect of Temperature on Solubility. (2022, August 11). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

-

Formulation Strategies For Poorly Soluble Molecules. (2025). Outsourced Pharma. Retrieved January 13, 2026, from [Link]

-

Biochemistry, Dissolution and Solubility. (n.d.). StatPearls - NCBI Bookshelf. Retrieved January 13, 2026, from [Link]

-

Dissolution Method Development for Poorly Soluble Compounds. (2025). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Solvent Miscibility Chart. (n.d.). Vapourtec. Retrieved January 13, 2026, from [Link]

-

Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). Pharmaceutical Technology. Retrieved January 13, 2026, from [Link]

-

Dimethyl Sulfoxide. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical Pharmaceutical and Allied Sciences. Retrieved January 13, 2026, from [Link]

-

Oral Fenbendazole for Cancer Therapy in Humans and Animals. (n.d.). Anticancer Research. Retrieved January 13, 2026, from [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved January 13, 2026, from [Link]

-

QSAR Prediction of Aqueous Solubility's Of Some Pharmaceutical Compounds by Chemometrics Methods. (2012). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Bis-sulfone reagent as a disulfide rebridging linker. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Enabling the formation of native mAb, Fab′ and Fc-conjugates using a bis-disulfide bridging reagent to achieve tunable payload-to-antibody ratios (PARs). (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

Development of HPLC-FLR method for quantification of total trisulfide in biopharmaceuticals. (n.d.). Skemman. Retrieved January 13, 2026, from [Link]

-

High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. (n.d.). DTIC. Retrieved January 13, 2026, from [Link]

-

Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

HPLC Determination of Divinyl Sulfone on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved January 13, 2026, from [Link]

Sources

- 1. mpbio.com [mpbio.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Mercaptoethanol | HSCH2CH2OH | CID 1567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Dimethyl sulfone | 67-71-0 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. gchemglobal.com [gchemglobal.com]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Bis(2-mercaptoethyl)sulfone (BMS): A High-Stability, Odorless DTT Replacement for Demanding Biochemical Assays

Abstract

Dithiothreitol (DTT) has long been the gold standard for reducing disulfide bonds in protein biochemistry. However, its inherent limitations—a strong, unpleasant odor, poor stability in solution, and incompatibility with certain critical applications like immobilized metal affinity chromatography (IMAC)—present persistent challenges for researchers. This technical guide introduces Bis(2-mercaptoethyl)sulfone (BMS), a superior dithiol reducing agent that overcomes these drawbacks. We provide an in-depth analysis of BMS's chemical properties, mechanism of action, and performance benefits, supported by comparative data and detailed protocols. This guide establishes BMS as a robust, reliable, and versatile replacement for DTT, enabling more consistent and accurate results in a wide range of biochemical assays.

The Challenge: Reassessing DTT's Role in the Modern Laboratory

For decades, Dithiothreitol (DTT), or Cleland's Reagent, has been an indispensable tool for maintaining proteins in their reduced state by preventing the formation of intra- and intermolecular disulfide bonds.[1][2] Its effectiveness stems from the favorability of forming a stable six-membered ring upon oxidation, which drives the reduction reaction forward.[3][4]

However, the very properties that make DTT effective also create significant practical and scientific problems:

-

Pungent Odor: DTT's volatile nature results in a strong, unpleasant sulfurous odor, making it unpleasant to work with.

-

Poor Stability: DTT is notoriously unstable in aqueous solutions, especially at neutral or alkaline pH and in the presence of atmospheric oxygen.[1] This degradation necessitates the frequent preparation of fresh solutions, introducing variability into experiments.

-

Assay Interference: DTT is incompatible with several common biochemical workflows. It readily chelates metal ions, making it unsuitable for use in IMAC (e.g., Ni-NTA) for His-tagged protein purification, as it can strip the metal from the column and reduce it.[5][6][7] Furthermore, residual DTT can interfere with downstream applications like maleimide-based labeling and can introduce artifacts in sensitive assays like qPCR and single-molecule studies.[8][9][10]

These limitations have spurred the search for more stable, odorless, and versatile alternatives.[11][12] While reagents like Tris(2-carboxyethyl)phosphine (TCEP) have gained popularity, Bis(2-mercaptoethyl)sulfone (BMS) emerges as a particularly powerful and direct replacement for DTT.[5][13]

The Solution: Bis(2-mercaptoethyl)sulfone (BMS)

BMS is a dithiol reducing agent designed to address the core deficiencies of DTT.[14] Its chemical structure, featuring a central sulfone group, confers unique properties that make it an ideal substitute in a multitude of applications.[15]

| Property | Dithiothreitol (DTT) | Bis(2-mercaptoethyl)sulfone (BMS) | Advantage of BMS |

| Chemical Formula | C₄H₁₀O₂S₂ | C₄H₁₀O₂S₃ | N/A |

| Molecular Weight | 154.25 g/mol | 186.32 g/mol [16] | N/A |

| Odor | Strong, unpleasant sulfur smell | Odorless | Improved lab environment and user experience. |

| pKa (Thiol Groups) | 9.2, 10.1[1] | 7.9, 9.0[17] | Higher reactivity at neutral pH. |

| Stability | Poor; sensitive to air oxidation.[1] | High; more resistant to oxidation. | Longer solution lifetime, improved reproducibility. |

| IMAC (Ni-NTA) Compatibility | Incompatible; reduces and strips Ni²⁺.[5] | Compatible. | Enables use in His-tag purification workflows. |

| Reduction Rate | Standard | Significantly faster than DTT at pH 7.[18] | More efficient and rapid disulfide bond reduction. |

Mechanism of Action: The Basis of BMS's Superior Performance

The efficacy of a dithiol reducing agent is governed by two key factors: the concentration of the reactive thiolate anion (RS⁻) and the thermodynamic stability of its oxidized form.

DTT's high pKa of 9.2 means that at a neutral pH of 7.0, only a small fraction (less than 1%) of its thiol groups are deprotonated into the reactive thiolate form.[1][18] Its reducing power relies heavily on the subsequent intramolecular cyclization to form a highly stable oxidized ring structure, which pulls the equilibrium towards disulfide reduction.[4]

BMS, in contrast, possesses a lower first pKa of 7.9.[17] This is a critical advantage. At pH 7, a significantly larger proportion of BMS molecules exist as the reactive thiolate anion compared to DTT. This higher concentration of the active species leads to a markedly faster rate of disulfide reduction. Studies have shown that BMS can reduce accessible disulfide bonds in proteins like immunoglobulin 5 to 7 times faster than DTT under non-denaturing conditions at pH 7.[18]

Experimental Protocols & Workflows

As a senior application scientist, I advocate for protocols that are not just effective but also robust and self-validating. The following workflows are designed to seamlessly integrate BMS into your research.

Protocol 1: Preparation and Storage of BMS Stock Solutions

This protocol emphasizes stability, ensuring consistent performance over time.

-

Preparation of 1M BMS Stock:

-

Weigh 186.3 mg of Bis(2-mercaptoethyl)sulfone (MW: 186.32 g/mol ).[16]

-

Dissolve in 1.0 mL of high-purity, degassed water (e.g., Milli-Q).

-

Mix gently by inversion until fully dissolved. Do not vortex excessively to minimize oxygen introduction.

-

-

Aliquoting and Storage:

-

Dispense the 1M stock solution into small, single-use aliquots (e.g., 20-50 µL) in microcentrifuge tubes.

-

For maximum stability, overlay the solution with an inert gas like nitrogen or argon before capping if available.

-

Store aliquots at ≤ -20°C.[15] Properly stored, BMS solutions are significantly more stable than DTT solutions.

-

Protocol 2: Substituting DTT with BMS in an Enzyme Activity Assay

This protocol demonstrates a direct 1:1 substitution, highlighting the ease of adoption.

-

Assay Buffer Preparation:

-

Prepare your standard assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).

-

Just prior to starting the assay, thaw a fresh aliquot of 1M BMS stock solution on ice.

-

Add BMS to the assay buffer to a final working concentration typically between 1 mM and 5 mM. This is the same concentration range commonly used for DTT.

-

-

Enzyme Preparation and Assay Execution:

-

Dilute the enzyme stock into the BMS-containing assay buffer.

-

Incubate as required by your standard protocol to ensure the enzyme is fully reduced.

-

Initiate the reaction by adding the substrate and monitor activity using a spectrophotometer, fluorometer, or other appropriate detection method. . Self-Validation Check: Run a parallel control experiment using a freshly prepared DTT solution at the same concentration. The enzyme activity should be equivalent or superior with BMS, demonstrating its efficacy as a direct replacement.

-

Protocol 3: Using BMS in His-Tagged Protein Purification via IMAC

This is a key application where BMS provides a decisive advantage over DTT.

-

Buffer Preparation:

-

Prepare Lysis, Wash, and Elution buffers as per your standard IMAC protocol.

-

Add BMS to the Lysis and Wash buffers to a final concentration of 1-5 mM. Crucially, BMS does not need to be excluded.

-

Note: The Elution buffer typically does not require a reducing agent, but BMS can be added if the purified protein is known to be sensitive to oxidation.

-

-

Protein Purification:

-

Resuspend the cell pellet in the BMS-containing Lysis Buffer and lyse cells using your preferred method (e.g., sonication).

-

Clarify the lysate by centrifugation.

-

Load the clarified supernatant directly onto the equilibrated Ni-NTA column.

-

Wash the column with several column volumes of BMS-containing Wash Buffer.

-

Elute the His-tagged protein using the Elution Buffer (containing imidazole).

-

-

Trustworthiness Check:

-

Analyze the flow-through, wash, and elution fractions by SDS-PAGE.

-

A successful run will show a high yield of the target protein in the elution fraction with minimal loss in the flow-through, confirming that BMS did not compromise the binding of the His-tag to the Ni-NTA resin. Compare this to a DTT-based purification (if attempted), which would likely show premature elution or column discoloration.

-

Conclusion: Adopting a More Reliable Standard